
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with o-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Analyse Chemischer Reaktionen
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group, which may affect its reactivity and application.
6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine:
The presence of both the chlorine and o-tolyl groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical processes.
Eigenschaften
Molekularformel |
C12H8ClF3N2 |
|---|---|
Molekulargewicht |
272.65 g/mol |
IUPAC-Name |
2-chloro-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-4-2-3-5-8(7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |
InChI-Schlüssel |
QRVVIJPYJDUIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
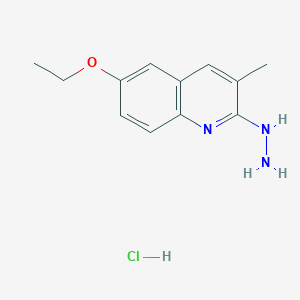
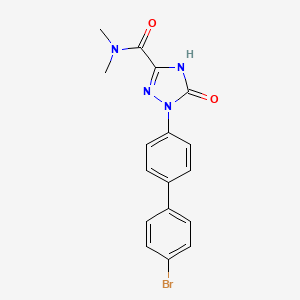
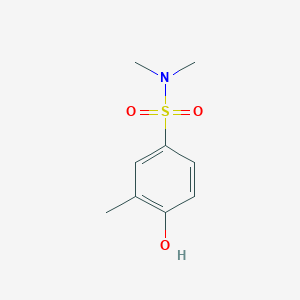
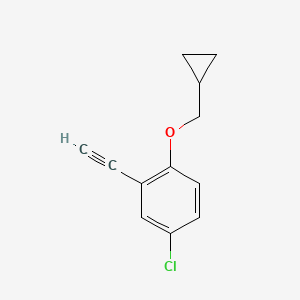
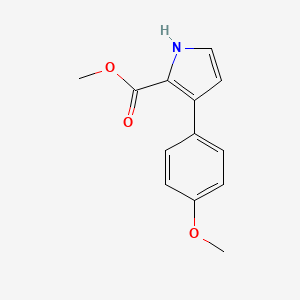
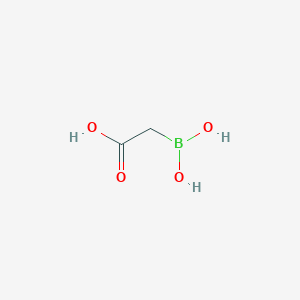
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
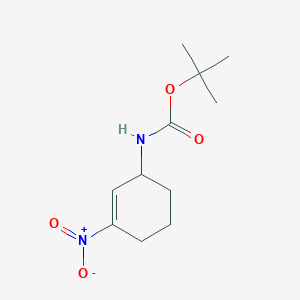
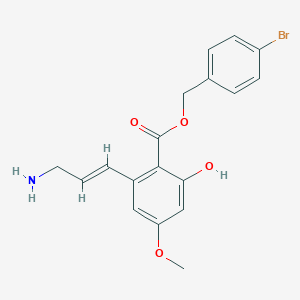
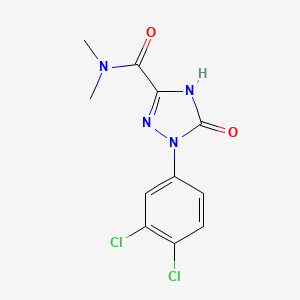
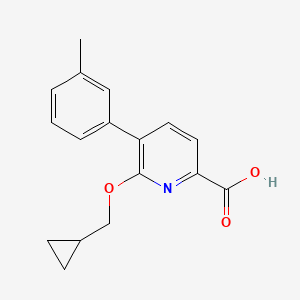
![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
